Cas no 16481-54-2 (Podophyllotoxin glucoside)

Podophyllotoxin glucoside is a glycosidic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan with notable biological activity. This compound combines the cytotoxic properties of podophyllotoxin with enhanced solubility and bioavailability due to the glucoside moiety. It serves as a key intermediate in the synthesis of chemotherapeutic agents, particularly etoposide and teniposide, which are widely used in cancer treatment. The glucoside modification improves water solubility, facilitating formulation and delivery while retaining the parent compound's ability to inhibit topoisomerase II. Its structural specificity makes it valuable for research in antitumor drug development and mechanistic studies of lignan derivatives.
Podophyllotoxin glucoside structure
Podophyllotoxin glucoside structure
Product Name:Podophyllotoxin glucoside
CAS No:16481-54-2
MF:C28H32O13
MW:576.545889854431
CID:150108
Update Time:2025-11-01

Podophyllotoxin glucoside Chemical and Physical Properties

Names and Identifiers

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
    • Podophyllotoxin-4-O-glucoside
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahy...
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,9-(b-D-glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-
    • Podophyllotoxin 4-O-
    • Podophyllotoxin 4-O-Glucoside
    • PODOPHYLLOTOXIN GLUCOSIDE
    • Podophyllotoxin, 3-.β.-D-glucopyranoside
    • Podophyllotoxin-7-O-glucoside
    • Podophyllotoxin 7'-O-beta-D-glucopyranoside
    • (5R,5aR,8aR,9R)-9-(beta-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • 9-(β-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • Podophyllotoxin glucoside
    • Inchi: 1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21-,22+,23-,24+,25-,28-/m0/s1
    • InChI Key: NXVJTGLCCSFGAT-QNDDJFOYSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1C2C=C3C(=CC=2[C@@H](C2C=C(C(=C(C=2)OC)OC)OC)[C@H]2C(=O)OC[C@@H]21)OCO3

Computed Properties

  • Exact Mass: 576.18400
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.55
  • Melting Point: 152-154 ºC
  • PSA: 171.83000
  • LogP: 0.23340

Podophyllotoxin glucoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DCG-048-20 mg
Podophyllotoxin-4-O-glucoside
16481-54-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4813-1 mg
Podophyllotoxin 4-O-glucoside
16481-54-2
1mg
¥1955.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P60510-10mg
Podophyllotoxin, 3-.β.-D-glucopyranoside
16481-54-2
10mg
¥2358.0 2021-09-08
TRC
P681010-0.5mg
Podophyllotoxin 4-O-Glucoside
16481-54-2
0.5mg
$ 180.00 2022-06-03
TRC
P681010-1mg
Podophyllotoxin 4-O-Glucoside
16481-54-2
1mg
$ 397.00 2023-09-06
TRC
P681010-5mg
Podophyllotoxin 4-O-Glucoside
16481-54-2
5mg
$ 1786.00 2023-09-06
TRC
P681010-.5mg
Podophyllotoxin 4-O-Glucoside
16481-54-2
5mg
$224.00 2023-05-17
TargetMol Chemicals
TN4813-5 mg
Podophyllotoxin 4-O-glucoside
16481-54-2 98%
5mg
¥ 4,280 2023-07-10
TargetMol Chemicals
TN4813-1 mL * 10 mM (in DMSO)
Podophyllotoxin 4-O-glucoside
16481-54-2 98%
1 mL * 10 mM (in DMSO)
¥ 6500 2023-09-15
MedChemExpress
HY-N1977-1mg
Podophyllotoxin glucoside
16481-54-2 98.79%
1mg
¥900 2024-07-20

Podophyllotoxin glucoside Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16481-54-2)Podophyllotoxin glucoside
Order Number:A1200980
Stock Status:in Stock
Quantity:10mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:43
Price ($):428.0/276.0
Email:sales@amadischem.com

Additional information on Podophyllotoxin glucoside

Podophyllotoxin glucoside (CAS No. 16481-54-2): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Therapeutic Applications

Podophyllotoxin glucoside, with the chemical identifier CAS No. 16481-54-2, is a naturally occurring lignan glycoside derived from the roots and rhizomes of plants in the Podophyllum genus. This compound has garnered significant attention in the field of pharmaceutical research due to its potent biological activities and potential therapeutic applications. Podophyllotoxin glucoside is structurally characterized by a podophyllotoxin core moiety linked to a glucose moiety, which modulates its pharmacokinetic properties and biological interactions.

The chemical structure of Podophyllotoxin glucoside (CAS No. 16481-54-2) consists of a benzene ring fused with a furan ring, forming the podophyllotoxin scaffold. This scaffold is further modified by the addition of a glucose unit at the C-3 position, enhancing its solubility and stability. The presence of this glycosidic linkage not only influences its metabolic pathways but also contributes to its selective toxicity towards rapidly dividing cells, making it a promising candidate for anticancer therapies.

Recent advancements in the study of Podophyllotoxin glucoside have highlighted its role in modulating various cellular processes, including apoptosis, cell cycle arrest, and anti-inflammatory responses. Research has demonstrated that this compound exerts its effects primarily by inhibiting topoisomerases I and II, enzymes essential for DNA replication and transcription. By binding to these enzymes, Podophyllotoxin glucoside (CAS No. 16481-54-2) disrupts DNA supercoiling and replication, leading to cell cycle arrest and apoptosis in cancerous cells.

In clinical settings, Podophyllotoxin glucoside has been investigated for its potential in treating a variety of malignancies, including small cell lung cancer, ovarian cancer, and hematological malignancies. Preclinical studies have shown encouraging results in vitro and in vivo, indicating that this compound can selectively target cancer cells while minimizing toxicity to normal tissues. The development of novel formulations and delivery systems has further enhanced its therapeutic efficacy by improving bioavailability and reducing off-target effects.

The pharmacokinetic profile of Podophyllotoxin glucoside (CAS No. 16481-54-2) is another area of active research. Studies have revealed that the glucose moiety significantly affects its absorption, distribution, metabolism, and excretion (ADME) properties. This modification enhances its solubility in water, facilitating intravenous administration and improving systemic distribution. Additionally, the glycosidic linkage influences its metabolic pathways, primarily through Phase II biotransformation processes involving glucuronidation and sulfation.

Beyond its anticancer potential, Podophyllotoxin glucoside has shown promise in addressing other therapeutic challenges. Emerging research indicates that this compound may have anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases and inflammatory disorders. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis and structural modification of Podophyllotoxin glucoside (CAS No. 16481-54-2) remain areas of intense investigation. Chemists have developed efficient synthetic routes to produce this compound on an industrial scale while maintaining high purity standards. Additionally, structural analogs have been designed to enhance specific biological activities while reducing toxicity. These efforts aim to optimize the therapeutic index of Podophyllotoxin glucoside for clinical use.

The future directions for research on Podophyllotoxin glucoside include exploring combination therapies with other anticancer agents to improve outcomes in patients with advanced malignancies. Furthermore, investigating its mechanisms of action at the molecular level will provide insights into developing more targeted therapies with fewer side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice.

In conclusion, Podophyllotoxin glucoside, identified by CAS No. 16481-54-2, is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure, combined with potent biological activities, positions it as a valuable asset in the fight against cancer and other diseases. Continued research efforts will further elucidate its therapeutic benefits and optimize its use in clinical settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16481-54-2)Podophyllotoxin glucoside
A1200980
Purity:99%/99%
Quantity:10mg/5mg
Price ($):428.0/276.0
Email